Ethopabate

Catalog No.
S527531
CAS No.
59-06-3
M.F
C12H15NO4
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethopabate

CAS Number

59-06-3

Product Name

Ethopabate

IUPAC Name

methyl 4-acetamido-2-ethoxybenzoate

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C12H15NO4/c1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3/h5-7H,4H2,1-3H3,(H,13,14)

InChI Key

GOVWOKSKFSBNGD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)OC

Solubility

Soluble in DMSO

Synonyms

Ethopabate, Amprol Plus, Ethopabat, UNII-F4X3L6068O, UNII F4X3L6068O, UNIIF4X3L6068O

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)OC

Description

The exact mass of the compound Ethopabate is 237.1001 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Animal Drugs -> Approved in Taiwan. However, this does not mean our product can be used or applied in the same or a similar way.
  • Analytical Methods

    Due to the potential health risks associated with consuming chicken containing ethopabate residues, researchers have developed various analytical methods to detect and quantify its presence in poultry tissues. These methods are crucial for ensuring food safety and monitoring compliance with regulatory limits.

    • Spectrofluorimetry: This technique measures the inherent fluorescence properties of ethopabate. Researchers have established a spectrofluorimetric method for analyzing ethopabate in veterinary formulations and chicken muscle and liver tissues. This method is advantageous for its simplicity, sensitivity, and use of environmentally friendly water as a solvent [].
    • High-Performance Liquid Chromatography (HPLC): HPLC is a chromatography technique that separates and identifies compounds based on their interaction with a stationary phase. Several studies have developed and validated HPLC methods with UV detection specifically for determining ethopabate residues in chicken liver. These methods offer high sensitivity, precision, and meet international quality control guidelines.
    • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is an immunological technique used to detect and quantify specific molecules. An indirect competitive ELISA has been developed for the rapid monitoring of ethopabate residues in chicken muscle and liver. This method is attractive due to its ease of use, cost-effectiveness, and ability to detect ethopabate with high accuracy.
  • Anticoccidial Efficacy

    While ethopabate is a well-established treatment for coccidiosis in chickens, ongoing research continues to explore its effectiveness against different strains of coccidia parasites. Understanding how well ethopabate works against various coccidia species helps poultry producers implement optimal treatment strategies.

Ethopabate is a chemical compound classified as an amidobenzoic acid, with the molecular formula C₁₂H₁₅NO₄. It acts primarily as an inhibitor of folate metabolism and is utilized as a coccidiostat in poultry to control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. Ethopabate's mechanism of action involves interfering with the synthesis of folic acid, which is essential for the growth and reproduction of these parasites .

Ethopabate acts as a folate metabolism inhibitor in coccidia parasites []. Folate is a crucial vitamin for many organisms, and its disruption hinders the parasite's ability to grow and reproduce. This mechanism helps prevent coccidiosis in chickens.

, primarily due to its functional groups. One notable reaction is its synthesis through the condensation of benzaldehyde and ethyl 4-aminobenzoate, leading to the formation of ethopabate via an amidation reaction . Additionally, it can undergo electrophilic substitution reactions, which have been explored in studies involving radioiodination for imaging purposes .

Example Reaction

The synthesis can be represented as follows:

Benzaldehyde+Ethyl 4 aminobenzoateEthopabate\text{Benzaldehyde}+\text{Ethyl 4 aminobenzoate}\rightarrow \text{Ethopabate}

Ethopabate exhibits significant biological activity as a coccidiostat. Its primary function is to inhibit the growth of Eimeria species in poultry, thereby preventing coccidiosis. Studies have shown that this compound effectively reduces oocyst shedding in infected birds, contributing to improved health and productivity in poultry farming .

Moreover, there are indications that ethopabate may possess additional biological activities, including potential antitumor properties when radiolabeled with iodine-131 for imaging studies .

The synthesis of ethopabate can be achieved through several methods, with the most common involving the reaction between benzaldehyde and ethyl 4-aminobenzoate. This method typically requires specific conditions such as temperature control and catalysts to facilitate the reaction. The general steps include:

  • Preparation of Reactants: Gather benzaldehyde and ethyl 4-aminobenzoate.
  • Reaction Setup: Combine the reactants under controlled conditions (e.g., temperature).
  • Product Isolation: After completion, isolate ethopabate through crystallization or other purification methods.

This method highlights the straightforward nature of ethopabate's synthesis compared to more complex organic compounds .

Ethopabate is primarily applied in veterinary medicine as a coccidiostat in poultry farming. Its effectiveness in controlling coccidiosis makes it valuable for enhancing animal health and productivity. Additionally, research into its potential applications in cancer treatment via radiolabeling suggests future avenues for therapeutic use beyond veterinary applications .

Interaction studies involving ethopabate have focused on its metabolic pathways and potential interactions with other drugs or substances. For instance, studies have indicated that prolonged exposure to high concentrations may lead to respiratory issues due to inhalation of dust containing ethopabate particles . Moreover, its role as a folate metabolism inhibitor suggests possible interactions with other medications affecting folic acid pathways.

Several compounds share structural or functional similarities with ethopabate. These include:

  • Sulfadimethoxine: Another sulfonamide used as an antibacterial agent in veterinary medicine.
  • Amprolium: A thiamine analog used as an anticoccidial agent.
  • Monensin: An ionophore antibiotic used for coccidiosis prevention.

Comparison Table

CompoundStructure TypePrimary UseUnique Feature
EthopabateAmidobenzoic acidCoccidiostat in poultryInhibits folate metabolism
SulfadimethoxineSulfonamideAntibacterialBroad-spectrum antibacterial activity
AmproliumThiamine analogAnticoccidialCompetes with thiamine for uptake
MonensinIonophore antibioticCoccidiostatAlters ion transport across cell membranes

Ethopabate's unique mechanism as a folate metabolism inhibitor distinguishes it from these similar compounds, which often target different pathways or mechanisms within pathogens.

The historical development of ethopabate synthetic methodologies has evolved from early laboratory-scale preparations to sophisticated industrial processes. The foundational synthetic approach for ethopabate emerged from research into para-aminobenzoic acid derivatives, which led to the development of the core synthetic strategy still employed today [1].

The primary historical synthesis route involves a two-step process beginning with methyl para-acetaminosalicylate as the starting material. This approach was established through patent literature and represents the most widely documented method for ethopabate production [1]. The reaction employs diethyl sulfate as an ethylating agent in the presence of triethylamine as a base catalyst, conducted in acetone solvent [1].

Early synthetic methodologies demonstrated that ethopabate could be efficiently prepared through alkylation reactions targeting the hydroxyl group of the salicylate backbone. The historical development showed that temperature control and reaction time optimization were critical factors influencing both yield and product purity [1].

Alternative historical routes explored the use of para-aminosalicylic acid as a starting material, involving sequential methylation and ethylation reactions. These early methodologies established the foundation for understanding the structure-activity relationships and optimal reaction conditions for ethopabate synthesis [2] [3].

Contemporary Industrial Synthesis Protocols

Contemporary industrial synthesis protocols for ethopabate production have been optimized for large-scale manufacturing while maintaining high yield and purity standards. The current industrial standard involves the reaction of methyl para-acetaminosalicylate with diethyl sulfate in acetone solvent under controlled conditions [1].

The industrial protocol typically employs 199.2 grams of methyl para-acetaminosalicylate with 130.2 grams of triethylamine in 1000 grams of acetone. The reaction mixture is heated to 40°C, followed by dropwise addition of 147.0 grams of diethyl sulfate. After complete addition, the temperature is raised to 65°C and maintained at 60-65°C for 12 hours [1].

Modern industrial processes have incorporated advanced temperature control systems and automated reagent addition protocols to ensure consistent product quality. The reaction yields 97.0% of ethopabate with 99.5% purity after standard workup procedures involving cooling to below 10°C, filtration, and drying at 50°C [1].

Contemporary manufacturing facilities have also developed water-soluble ethopabate formulations using cyclodextrin complexation technology. These formulations employ hydroxypropyl-beta-cyclodextrin as a solubilizing agent, achieving encapsulation efficiencies ranging from 94.2% to 95.0% [4] [5] [6].

Industrial quality control protocols utilize high-performance liquid chromatography with ultraviolet detection at 270-280 nanometers for product analysis and purity determination [7] [8] [9].

Reaction Mechanism Elucidation

The reaction mechanism for ethopabate synthesis involves nucleophilic substitution reactions that proceed through well-characterized intermediates. The primary mechanism centers on the ethylation of the hydroxyl group in the methyl para-acetaminosalicylate substrate using diethyl sulfate as the alkylating agent [1].

The mechanism initiates with the activation of diethyl sulfate by triethylamine, forming a more electrophilic ethylating species. The hydroxyl group of methyl para-acetaminosalicylate acts as a nucleophile, attacking the activated ethyl group in an SN2-type mechanism. This results in the formation of the desired ethoxy functionality while releasing diethyl hydrogen sulfate as a byproduct [1].

Temperature control plays a crucial role in the reaction mechanism, with initial heating to 40°C facilitating reagent dissolution and mixing, while subsequent heating to 60-65°C provides the activation energy necessary for efficient alkylation. The 12-hour reaction time allows for complete conversion of starting materials while minimizing side reactions [1].

Mechanistic studies have revealed that the acetamido group provides electronic stabilization to the aromatic ring, facilitating the nucleophilic substitution process. The ester functionality remains intact throughout the reaction, demonstrating the selectivity of the ethylation process [1].

The reaction mechanism has been validated through kinetic studies and intermediate isolation experiments, confirming the proposed pathway and supporting the optimized reaction conditions employed in industrial synthesis .

Purification Techniques and Yield Optimization

Purification techniques for ethopabate production have been extensively developed to achieve pharmaceutical-grade purity while maximizing product recovery. The primary purification approach involves crystallization from appropriate solvent systems, typically employing methanol-water mixtures at controlled temperatures [7] [11].

High-performance liquid chromatography represents the gold standard for ethopabate purification and analysis. Reversed-phase systems utilizing octadecylsilylated silica gel columns with acetonitrile-water mobile phases provide excellent separation efficiency. Detection is typically performed using ultraviolet spectrophotometry at wavelengths of 270-280 nanometers [7] [8] [9].

Column chromatography using neutral alumina as the stationary phase has proven effective for preparative-scale purification. The method employs chloroform and diethyl ether gradient systems, providing clean separation of ethopabate from reaction byproducts and impurities [7].

Solid-phase extraction techniques using cyano-bonded silica cartridges have been developed for sample cleanup and purification applications. These methods achieve recovery rates ranging from 85.4% to 98.4% with coefficients of variation less than 15% [12] [13] [14].

Yield optimization strategies focus on reaction parameter control, including precise temperature regulation, optimal reagent stoichiometry, and efficient workup procedures. Industrial processes achieve yields of 97.0% through careful monitoring of reaction conditions and implementation of advanced purification protocols [1].

Crystallization optimization involves the selection of appropriate solvent systems and controlled cooling rates to promote formation of high-quality crystals. Recrystallization from methanol-water systems at temperatures below 10°C has proven particularly effective for achieving high purity products [11] [15] [16].

Advanced purification techniques include the development of molecularly imprinted polymers for selective ethopabate extraction and the application of spectrofluorimetric methods for trace-level purification monitoring [12] [17].

Table 1: Ethopabate Synthesis Methods and Reaction Conditions
MethodStarting MaterialReagentsTemperature (°C)Time (hours)Yield (%)Purity (%)
Traditional RouteMethyl p-acetaminosalicylateDiethyl sulfate, triethylamine40-651297.099.5
Industrial ProductionMethyl p-acetaminosalicylateDiethyl sulfate, triethylamine40-651297.099.5
Hapten Synthesis Route 1p-aminosalicylic acidMethanol, concentrated H2SO4, diethyl sulfate, Na2CO3, DMF55-75 then 50-1005-24 then microwaveNot specifiedNot specified
Hapten Synthesis Route 24-amino-2-hydroxybenzoic acid methyl esterDiethyl sulfate, sodium carbonate, DMF50-100Microwave heatingNot specifiedNot specified
Water-soluble FormulationEthopabate (raw material)Hydroxypropyl-β-cyclodextrin, PVP, ethanol602-1291.1-95.094.2-95.0 encapsulation efficiency
Table 2: Physical and Analytical Properties of Ethopabate
ParameterValueReference
Molecular FormulaC12H15NO4Citation 2, 31, 33
Molecular Weight (g/mol)237.25Citation 2, 31, 33
CAS Number59-06-3Citation 2, 31, 33
Melting Point (°C)148-151Citation 4, 45
IUPAC NameMethyl 4-acetamido-2-ethoxybenzoateCitation 3, 31
Solubility in WaterPractically insolubleCitation 7
Solubility in MethanolSolubleCitation 7, 46
Solubility in ChloroformFreely solubleCitation 7, 30
UV λmax (nm)222, 272Citation 46
HPLC Retention Time (min)7.5-10.4 (method dependent)Citation 39, 41
Table 3: Purification and Analytical Techniques for Ethopabate
TechniqueConditionsDetection/AnalysisRecovery (%)Application
Column ChromatographyNeutral alumina, chloroform/diethyl ether gradientUV at 270 nmNot specifiedPreparative separation
HPLC SeparationC18 column, acetonitrile-water (30:70)UV at 280 nmLinear responseAnalytical quantification
CrystallizationMethanol/water systemsVisual crystal formationVariablePurification
Solid Phase ExtractionCN cartridges for cleanupHPLC-UV analysis85.4-98.4Sample cleanup
Liquid-Liquid ExtractionMethanol-water (80:20) extractionSpectrofluorimetric90-98Initial extraction

High Performance Liquid Chromatography Methods

High Performance Liquid Chromatography represents the most extensively utilized approach for ethopabate characterization, offering superior selectivity and sensitivity for pharmaceutical analysis. The reversed-phase liquid chromatography methodology employs octadecylsilylated silica columns as the predominant stationary phase, typically utilizing C18 columns with dimensions of 150-250 mm length and 4.6 mm internal diameter, packed with 5 μm particles [1] [2] [3].

The mobile phase systems demonstrate considerable variability depending on the analytical requirements. The most frequently employed mobile phase consists of acetonitrile and water in ratios ranging from 30:70 to 60:40 (volume/volume), with flow rates maintained at 1.0-1.4 mL/min [1] [2] [4]. Alternative mobile phase compositions include methanol-water systems, particularly effective for simultaneous determination of ethopabate with other anticoccidial compounds [5] [6].

Temperature control proves critical for reproducible separations, with column temperatures typically maintained at 40°C to ensure consistent retention times and peak shapes [7] [3]. The retention time for ethopabate varies between 6.5 and 18.53 minutes, depending on the chromatographic conditions employed [8] [6].

Detection limits achieved through High Performance Liquid Chromatography methods range from 0.3 to 10 ng/mL, with the most sensitive methods achieving detection limits as low as 2 ng for direct injection [1] [4]. Recovery studies demonstrate excellent accuracy, with percentage recoveries typically falling within the range of 93-105% for various matrices including poultry liver, muscle tissue, and feed samples [2] [3] [9].

Gas Chromatography Applications

Gas chromatography provides an alternative approach for ethopabate analysis, particularly suitable for feed analysis applications. The method typically employs tetrahydrofuran extraction followed by gas chromatographic separation using electron capture detection or nitrogen-phosphorus detection systems [10] [11] [12].

The gas chromatographic analysis of ethopabate requires derivatization procedures to enhance volatility and thermal stability. Sample preparation involves extraction with tetrahydrofuran containing internal standards, followed by cleanup procedures using alumina columns [12]. The analysis is performed using temperature-programmed conditions, with initial temperatures typically set at 150°C and programmed increases to 280°C at rates of 10°C/min [11].

Detection limits for gas chromatographic methods typically range from 10-50 ng/mL, which while higher than liquid chromatography methods, remains adequate for feed analysis applications where ethopabate concentrations are typically in the ppm range [12]. The method demonstrates excellent linearity over the range of 0.8-8.0% in premix formulations, with relative standard deviations typically below 3% [11].

Gas chromatography offers the advantage of comprehensive databases for compound identification through electron ionization mass spectrometry, facilitating structural confirmation of ethopabate and related compounds [13] [14]. However, the requirement for derivatization and higher detection limits compared to liquid chromatography methods limits its application for residue analysis in biological matrices.

Spectrophotometric Quantification Methods

Ultraviolet-Visible Spectrophotometry

Ultraviolet-visible spectrophotometry provides a cost-effective and accessible approach for ethopabate quantification, particularly suitable for routine analysis in quality control laboratories. The compound exhibits characteristic absorption maxima at 222 nm and 272 nm, with the latter wavelength commonly employed for quantitative analysis [15] [16].

Multiple spectrophotometric approaches have been developed for ethopabate determination, including direct measurement, derivative spectroscopy, and chemometric methods. The first derivative of ratio spectra method enables determination of ethopabate at 306.8 nm with mean percentage recoveries of 100.29±0.842% [16] [17]. The mean centering of ratio spectra approach provides comparable performance with determinations at 313 nm yielding recoveries of 99.94±1.286% [16] [18].

Dual wavelength spectrophotometry offers enhanced selectivity for ethopabate analysis in the presence of interfering compounds. The method employs wavelength pairs at 235.3 nm and 308 nm, or alternatively 244 nm and 268.4 nm, achieving mean percentage recoveries of 100.03±1.065% [16] [18]. The linear range for ultraviolet-visible spectrophotometric methods typically spans from 2.0 to 27.0 μg/mL, with detection limits of approximately 0.5 μg/mL [16] [18].

The double divisor ratio derivative method demonstrates superior performance for simultaneous determination of ethopabate with other anticoccidial compounds, providing mean percentage recoveries of 100.36±1.21% with relative standard deviations below 2% [18]. Precision studies indicate intraday and interday reproducibility with relative standard deviations ranging from 0.11 to 1.99% [18].

Fluorescence Spectroscopy

Fluorescence spectroscopy provides exceptional sensitivity for ethopabate analysis, exploiting the compound's native fluorescence properties. Ethopabate exhibits optimal fluorescence when excited at wavelengths between 270-306 nm, with maximum emission occurring at 350-364 nm [19] [20] [21].

The spectrofluorimetric method achieves remarkable sensitivity with detection limits as low as 0.002 μg/mL and quantification limits of 0.007 μg/mL, representing improvements of two orders of magnitude compared to ultraviolet-visible methods [19] [20]. The linear range extends from 0.01 to 0.8 μg/mL, with correlation coefficients exceeding 0.9998 [19].

Synchronous fluorescence spectroscopy offers additional advantages for ethopabate determination, particularly in complex matrices. The first derivative synchronous spectrofluorimetric method determines ethopabate at 288 nm with average recovery of 100.54±0.721% over a concentration range of 0.01-0.8 μg/mL [19]. The method demonstrates excellent precision with relative standard deviations below 1% [19].

Micellar liquid chromatography coupled with fluorescence detection provides an environmentally friendly approach for ethopabate residue analysis. The method employs aqueous sodium dodecyl sulfate solutions for extraction and analysis, achieving detection limits of 1.6 ng/g in biological matrices [21]. Recovery studies demonstrate excellent accuracy with percentages ranging from 93.81 to 115.67% for various matrices including chicken muscles, liver, and eggs [21].

Mass Spectrometric Detection Strategies

Liquid Chromatography-Mass Spectrometry

Liquid chromatography-tandem mass spectrometry represents the gold standard for ethopabate analysis, providing unequivocal identification and quantification capabilities. The method employs electrospray ionization in positive mode, generating protonated molecular ions at m/z 238.0 [22] [23].

The tandem mass spectrometry fragmentation pattern of ethopabate exhibits characteristic product ions at m/z 135.9 and 206.0, formed through specific fragmentation pathways. The most abundant fragment ion at m/z 135.9 results from the loss of the ethoxy acetamide moiety, while the ion at m/z 206.0 corresponds to the loss of the methanol group [22]. Optimal collision energies for these transitions are 39 eV and 16 eV, respectively [22].

Multiple reaction monitoring provides enhanced selectivity and sensitivity, with detection limits as low as 0.5 ng/g achieved in animal tissues [22] [23]. The method demonstrates excellent linearity over the range of 0.5-25.0 μg/L, with correlation coefficients exceeding 0.999 [22]. Precision studies indicate relative standard deviations below 5% for both intraday and interday measurements [22].

The liquid chromatography-mass spectrometry approach enables simultaneous determination of ethopabate with other anticoccidial compounds in multi-residue methods. These methods typically analyze 17-20 different compounds in a single analytical run, providing comprehensive screening capabilities for veterinary drug residues [23] [22].

High-Resolution Mass Spectrometry

High-resolution mass spectrometry offers enhanced capabilities for ethopabate characterization, particularly for structural elucidation and impurity profiling. Time-of-flight mass spectrometry provides accurate mass measurements with mass accuracy typically within 5 ppm [23].

The accurate mass measurement of ethopabate yields m/z 238.1074 for the protonated molecular ion, corresponding to the molecular formula C12H16NO4+. Fragment ions exhibit accurate masses of m/z 135.9168 and 206.0797, enabling confident structural assignment [23]. The high-resolution approach facilitates differentiation between ethopabate and potential interferents with similar nominal masses.

Quadrupole time-of-flight mass spectrometry enables comprehensive fragmentation studies, providing detailed structural information about ethopabate and its metabolites. The method combines the quantitative capabilities of triple quadrupole systems with the structural elucidation power of time-of-flight analyzers [23]. This hybrid approach proves particularly valuable for confirmatory analysis and method validation studies.

Validation Parameters for Analytical Procedures

Linearity and Range

Linearity studies for ethopabate analytical methods demonstrate excellent correlation coefficients across all analytical platforms. High Performance Liquid Chromatography methods typically achieve correlation coefficients (R²) ranging from 0.9996 to 0.9999, with linear ranges extending from 1.0 to 240 μg/mL depending on the specific application [3] [5]. Spectrophotometric methods demonstrate comparable linearity with correlation coefficients of 0.9994-0.9998 over ranges of 2.0-27.0 μg/mL [16] [18].

Fluorescence methods exhibit the most extensive linear ranges relative to their detection limits, spanning from 0.01 to 0.8 μg/mL with correlation coefficients exceeding 0.9998 [19] [20]. Mass spectrometric methods demonstrate exceptional linearity with correlation coefficients of 0.9999 over ranges of 0.5-25.0 μg/L [22] [23].

The linearity assessment follows International Conference on Harmonization guidelines, with a minimum of five concentration levels analyzed in triplicate. Acceptance criteria require correlation coefficients exceeding 0.995 for all methods, with residual analysis confirming absence of systematic bias [5] [3].

Precision and Accuracy

Precision studies encompass both repeatability and intermediate precision assessments, performed according to established validation protocols. Repeatability, expressed as relative standard deviation, typically ranges from 0.5 to 2.5% for chromatographic methods, 0.5 to 1.5% for spectrophotometric approaches, and below 1.0% for mass spectrometric techniques [3] [16] [22].

Intermediate precision studies, incorporating day-to-day and analyst-to-analyst variations, demonstrate relative standard deviations below 5% for all validated methods. The precision assessment follows a nested design approach, enabling calculation of individual variance components and overall measurement uncertainty [3] [24].

Accuracy assessment through recovery studies demonstrates excellent performance across all analytical platforms. High Performance Liquid Chromatography methods achieve recoveries of 100-105% for fortified samples at three concentration levels [3] [2]. Spectrophotometric methods demonstrate recoveries of 99.5-100.5%, while fluorescence methods achieve recoveries of 100.0-110.0% [16] [19]. Mass spectrometric methods typically yield recoveries of 95.0-105.0% across multiple matrices [22] [23].

Detection and Quantification Limits

Detection limits vary significantly among analytical techniques, reflecting their inherent sensitivity characteristics. High Performance Liquid Chromatography methods achieve detection limits ranging from 2 to 10 ng/mL, with the most sensitive methods reaching 0.3 ng for direct injection [1] [4] [3]. Spectrophotometric methods demonstrate detection limits of 0.5-2.0 μg/mL, while fluorescence methods achieve exceptional sensitivity with detection limits as low as 0.002 μg/mL [16] [19].

Mass spectrometric methods provide the lowest detection limits, typically achieving 0.5 ng/g in complex matrices such as animal tissues [22] [23]. The superior sensitivity of mass spectrometric approaches enables analysis at regulatory limits established for veterinary drug residues [23].

Quantification limits, defined as the lowest concentration providing acceptable precision and accuracy, typically range from 3-10 times the detection limit values. The quantification limit assessment includes precision studies at the proposed limit, requiring relative standard deviations below 10% and accuracy within ±20% of the true value [3] [22].

Selectivity and Robustness

Selectivity studies demonstrate the ability to distinguish ethopabate from potential interferents, including related compounds, degradation products, and matrix components. High Performance Liquid Chromatography methods achieve baseline resolution between ethopabate and structurally related compounds, with resolution factors exceeding 2.0 [3] [8]. Peak purity assessment using photodiode array detection confirms absence of co-eluting interferents [5].

Forced degradation studies evaluate method selectivity under stress conditions including acid hydrolysis, base hydrolysis, oxidation, and thermal degradation. The validated methods demonstrate capability to resolve ethopabate from all major degradation products, ensuring stability-indicating properties [8] [25].

Robustness assessment evaluates method performance under deliberately varied conditions, including mobile phase composition, column temperature, and detection wavelength. The studies follow factorial design approaches, enabling identification of critical method parameters and establishment of system suitability criteria [5] [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

237.10010796 g/mol

Monoisotopic Mass

237.10010796 g/mol

Heavy Atom Count

17

Appearance

White to light pink crystalline powder.

Melting Point

148.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F4X3L6068O

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 45 of 46 companies with hazard statement code(s):;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coccidiostats

Pictograms

Irritant

Irritant

Other CAS

59-06-3

Wikipedia

Ethopabate
Terpin

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Last modified: 08-15-2023

Novel spectrofluorimetric technique for determination of amoxicillin and ethopabate in chicken tissues, liver, kidney, eggs, and feed premix

Sona Barghash, Heba Elmansi, Sawsan Abd El-Razeq, Fathalla Belal
PMID: 33341100   DOI: 10.1002/bio.3999

Abstract

A new smart spectrofluorometric method was developed for the quantitation of amoxicillin and ethopabate simultaneously for the first time. The method is based on measuring their first derivative synchronous amplitudes in water at Δλ = 80 nm. The peak amplitudes were recorded at their crossing points; 240 nm for amoxicillin and 280 nm for ethopabate. The method is linear over the concentration ranges of 100.0-1,000.0 ng/ml for amoxicillin and 2.0-20.0 ng/ml for ethopabate. The limits of detection were 20.0 ng/ml and 0.58 ng/ml and limits of quantitation were 60.0 ng/ml and 1.92 ng/ml for amoxicillin and ethopabate, respectively. The method sensitivity permitted the determination of the two drugs below their maximum residue limit stated by the federal regulations. The developed method was applicable to the analysis of both drugs in the veterinary powders, feed premix, chicken tissues, liver, kidney, and eggs samples with percentage recoveries ranging 93.72-104.71%.


Sensitive spectrofluorimetric methods for determination of ethopabate and amprolium hydrochloride in chicken plasma and their residues in food samples

Amira M El-Kosasy, Lobna A Hussein, N Magdy, Mahmoud M Abbas
PMID: 26057097   DOI: 10.1016/j.saa.2015.05.082

Abstract

Two sensitive and selective spectrofluorimetric methods are proposed to determine ethopabate (ETH) and amprolium hydrochloride (AMP). First derivative synchronous spectrofluorimetry determines the natively fluorescent ethopabate at 288 nm in presence of amprolium hydrochloride which is a non fluorescent quaternary compound with average recovery 100.54±0.721 over a concentration range of 0.01-0.8 μg/mL. Limits of detection (LOD) and quantification (LOQ) are 0.002 and 0.007 μg/mL, respectively. The second method is direct synchronous spectrofluorimetry for determining amprolium hydrochloride at 362 nm after a reaction with 5% NaOH and 0.08% potassium ferricyanide that is optimized by a two-level factorial design. This method is linear over a concentration range of 0.01-0.65 μg/mL with average recovery 99.4±1.28. Limits of detection (LOD) and quantification (LOQ) are 0.002 and 0.006 μg/mL, respectively. The proposed methods are found to be valid and applicable for the analysis of ETH and AMP in their veterinary formulation. They are successfully applied to determine the studied drugs in chicken plasma and their residues in chicken muscle, liver, egg and chicken-based baby food product with recoveries in the ranges of 95.71-108.73% and 97.36-111.89% and for ETH and AMP, respectively.


Five different spectrophotometric methods for determination of Amprolium hydrochloride and Ethopabate binary mixture

Lobna A Hussein, N Magdy, Mahmoud M Abbas
PMID: 25523045   DOI: 10.1016/j.saa.2014.11.073

Abstract

Five simple, specific, accurate and precise UV-spectrophotometric methods are adopted for the simultaneous determination of Amprolium hydrochloride (AMP) and Ethopabate (ETH), a binary mixture with overlapping spectra, without preliminary separation. The first method is first derivative of the ratio spectra ((1)DD) for determination of AMP and ETH at 234.7nm and 306.8nm respectively with mean percentage recoveries 99.76±0.907 and 100.29±0.842 respectively. The second method is the mean centering of the ratio spectra for determination of AMP and ETH at 238.8nm and 313nm respectively with mean percentage recoveries 100.26±1.018 and 99.94±1.286 respectively. The third method is based on dual wavelength selection for determination of AMP and ETH at 235.3nm & 308nm and 244nm & 268.4nm respectively with mean percentage recoveries 99.30±1.097 and 100.03±1.065 respectively. The fourth method is ratio difference method for determination of AMP and ETH at 239nm & 310nm and 239nm & 313nm respectively with mean percentage recoveries 99.27±0.892 and 100.40±1.814 respectively. The fifth one is area under the curve (AUC) method where the areas between 235.6-243nm and 268.3-275nm are selected for determination of AMP and ETH with mean percentage recoveries 100.35±1.031 and 100.39±0.956 respectively. These methods are tested by analyzing synthetic mixtures of the two drugs and they are applied to their pharmaceutical veterinary preparation. Methods are validated according to the ICH guidelines and accuracy, precision and repeatability are found to be within the acceptable limit.


Validation of a high-performance liquid chromatographic method with UV detection for the determination of ethopabate residues in poultry liver

Rodrigo H M M Granja, Alfredo M Montes Niño, Roberto A M Zucchetti, Rosario E Montes Niño, Alessandro G Salerno
PMID: 19202812   DOI:

Abstract

Ethopabate is frequently used in the prophylaxis and treatment of coccidiosis in poultry. Residues of this drug in food present a potential risk to consumers. A simple, rapid, and sensitive column high-performance liquid chromatographic (HPLC) method with UV detection for determination of ethopabate in poultry liver is presented. The drug is extracted with acetonitrile. After evaporation, the residue is dissolved with an acetone-hexane mixture and cleaned up by solid-phase extraction using Florisil columns. The analyte is then eluted with methanol. LC analysis is carried out on a C18 5 microm Gemini column, 15 cm x 4.6 mm. Ethopabate is quantified by means of UV detection at 270 nm. Parameters such as decision limit, detection capability, precision, recovery, ruggedness, and measurement uncertainty were calculated according to method validation guidelines provided in 2002/657/EC and ISO/IEC 17025:2005. Decision limit and detection capability were determined to be 2 and 3 microg/kg, respectively. Average recoveries from poultry samples fortified with 10, 15, and 20 microg/kg levels of ethopabate were 100-105%. A complete statistical analysis was performed on the results obtained, including an estimation of the method uncertainty. The method is to be implemented into Brazil's residue monitoring and control program for ethopabate.


Spectrofluorimetric analysis of ethopabate in veterinary formulations with application to residue determination in chicken muscles and liver

Jenny Jeehan Nasr, Shereen Shalan
PMID: 24817251   DOI: 10.1002/bio.2683

Abstract

Ethopabate is a veterinary drug used in the prophylaxis and treatment of coccidiosis in chickens. The presence of drug residues in edible tissues can be dangerous to human consumers. It may cause direct toxic effects, allergic reactions and increased bacterial resistance. A highly sensitive, simple and rapid spectrofluorimetric method was developed for the determination of ethopabate in its veterinary formulations. The proposed method is based on measuring the native fluorescence of ethopabate in water at 364 nm after excitation at 270 nm. The fluorescence-concentration plot was rectilinear over the range of 2-100 ng/mL, with a limit of detection of 2.9 ng/g and a limit of quantification of 9.8 ng/g for ethopabate. The method was successfully applied to the analysis of ethopabate in its commercial veterinary formulations and the results were in good agreement with those obtained with the reference method. The method was extended to the determination of ethopabate residues in chicken muscles and liver, and the results were satisfactory. The recoveries obtained were in the 108.36-113.42% range. No organic solvents are used in the procedure, so it can be considered a type of 'green' chemistry.


[Detection of ethopabate residues in eggs]

E M Rutczyńska-Skonieczna
PMID: 7414201   DOI:

Abstract




High performance liquid chromatographic assay of amprolium and ethopabate in chicken feed using solid-phase extraction

H S Tan, P Ramachandran, W Cacini
PMID: 8933428   DOI: 10.1016/0731-7085(96)01829-8

Abstract

A method for the assay of mixtures of amprolium and ethopabate in chicken feed was developed utilizing reversed-phase high-performance liquid chromatography (HPLC) after sample clean-up of a methanolic extract by solid-phase extraction using CN cartridges. HPLC was done with benzocaine as internal standard on a C-8 column with methanol-water 40:60, containing octanesulfonic acid, triethylamine and acetic acid, as mobile phase. Eluate was monitored at 274 nm. Baseline separation was achieved with retention times of approximately 7.5, 9.4, and 10.4 min, for amprolium, benzocaine, and ethopabate respectively. Feed constituents did not give peaks after 6.5 min. Peak area ratios were linear over 10-180 ng of amprolium, and 2-18 ng of ethopabate injected. Limits of quantitation at AUFS 0.05 were 0.5 and 0.3 ng respectively. Recovery studies from spiked feed (n = 9), covering +/- 30% of usual doses in feed, gave percent recoveries (+/- SD) of 99.4 +/- 1.4% for amprolium and 100.5 +/- 2.6% for ethopabate. Applying the method to two different batches of commercial feed gave results which were comparable to those obtained by the AOAC spectrofluorometric methods.


Eimeria infections in litter-based, high stocking density systems for loose-housed laying hens in Sweden

A Lundén, P Thebo, S Gunnarsson, P Hooshmian-Rad, R Tauson, A Uggla
PMID: 11128384   DOI: 10.1080/713654973

Abstract

1. Coccidiosis, caused by different Eimeria species, is believed to be a more prominent problem in loose-housed layers kept on litter than in battery cages. In this study, the impact and development of Eimeria infections were investigated in layers kept in litter-based, high stocking density systems for loose-housed hens. 2. Layers from 57 flocks on 26 farms were followed by necropsy of a representative sample of birds that died or had to be culled. Coccidiosis was diagnosed in 11 flocks (19.3%) from 9 (31%) of the farms. The outbreaks occurred when the birds were 19 to 32 weeks old. E. maxima was identified in 6 and E. tenella in 3 of the outbreaks. 3. Sixteen of the flocks were also monitored with faecal and litter samples collected at regular intervals. Oocysts were detected in samples from all these flocks. The pattern of oocyst excretion was similar in most of the flocks, with maximum counts at 4 to 8 weeks after introduction to the laying house. There was no significant correlation between the levels of oocysts in faeces and clinical coccidiosis. 4. Raising pullets without any coccidiostat, to increase their chance to develop immunity against coccidia, was not found to decrease the risk of coccidiosis during the production period when compared to the practice of giving amprolium and ethopabate during the rearing period.


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